Cas no 1356667-41-8 (1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate)

1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate is a specialized chemical compound featuring a pyrimidine-carbamoyl moiety linked to a dichloropyridine carboxylate ester. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrimidine ring enhances binding affinity in target molecules, while the dichloropyridine group offers sites for further functionalization. Its ester linkage provides stability under controlled conditions, facilitating selective reactions. The compound is particularly useful in the development of heterocyclic derivatives, where its dual functional groups enable precise modifications. Suitable for research-scale applications, it requires handling under inert conditions due to its sensitivity to moisture and strong acids/bases.
1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate structure
1356667-41-8 structure
Product name:1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate
CAS No:1356667-41-8
MF:C13H10Cl2N4O3
MW:341.149500370026
CID:5939636
PubChem ID:49512200

1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1356667-41-8
    • EN300-26594190
    • 1-[(pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate
    • AKOS034740992
    • Z962657500
    • 1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate
    • Inchi: 1S/C13H10Cl2N4O3/c1-7(11(20)19-13-16-5-2-6-17-13)22-12(21)8-3-4-9(14)18-10(8)15/h2-7H,1H3,(H,16,17,19,20)
    • InChI Key: STDUVCCOYLXESH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(N=1)Cl)C(=O)OC(C(NC1N=CC=CN=1)=O)C

Computed Properties

  • Exact Mass: 340.0129956g/mol
  • Monoisotopic Mass: 340.0129956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 94.1Ų

1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26594190-0.05g
1-[(pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate
1356667-41-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate

1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate: A Comprehensive Overview

The compound 1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate, identified by the CAS number 1356667-41-8, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility. The structure of this compound is characterized by a pyrimidine ring substituted with a carbamoyl group at the 2-position and a dichloropyridine moiety at the 3-position, making it a unique entity in the realm of heterocyclic chemistry.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and coupling reactions. Researchers have reported that the synthesis of 1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate involves the use of advanced catalysts and reaction conditions to achieve high yields and purity. These methods have been optimized to minimize environmental impact, aligning with current trends toward sustainable chemical processes.

The structural features of this compound make it an attractive candidate for various applications. In medicinal chemistry, pyrimidine derivatives are known for their ability to modulate enzyme activity and receptor binding. Studies have shown that 1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate exhibits potent inhibitory effects on certain kinases, suggesting its potential as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Additionally, the dichloropyridine moiety enhances the molecule's stability and bioavailability, further enhancing its suitability for therapeutic applications.

In the field of materials science, this compound has shown promise as a precursor for advanced materials such as coordination polymers and metal organic frameworks (MOFs). The carboxylate group in its structure facilitates coordination with metal ions, enabling the formation of porous materials with applications in gas storage and catalysis. Recent research has demonstrated that MOFs derived from this compound exhibit exceptional adsorption capacities for gases like CO₂ and CH₄, making them valuable for environmental remediation and energy storage technologies.

The environmental impact of this compound has also been a focus of recent studies. Researchers have investigated its biodegradation pathways under various conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions. This finding is significant for its potential use in agricultural chemicals or industrial additives, where environmental safety is a critical concern.

In conclusion, 1-[(Pyrimidin-2-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate (CAS No. 1356667-41-8) stands out as a versatile and multifunctional compound with applications spanning medicinal chemistry, materials science, and environmental technology. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations across these fields.

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